4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Beschreibung
Eigenschaften
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCMCQNECGEELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has garnered attention in medicinal chemistry due to its potential as an inhibitor of cyclin-dependent kinases (CDKs) and other biological targets. This article explores its biological activity, highlighting various studies, mechanisms of action, and implications for drug development.
Chemical Structure
The compound features a morpholine ring substituted with a pyrrolidine carbonyl group and a chlorinated pyrimidine moiety. Its structural formula can be represented as follows:
Research indicates that this compound acts primarily as a CDK inhibitor , which plays a crucial role in regulating the cell cycle. CDKs are essential for cell division, and their dysregulation is often implicated in cancer progression. By inhibiting these kinases, the compound may exhibit anticancer properties .
1. Inhibition of Cyclin-Dependent Kinases
The compound has been shown to inhibit various CDKs, particularly CDK1 and CDK2. In vitro studies have demonstrated that it effectively reduces kinase activity, leading to cell cycle arrest in cancer cell lines. The following table summarizes the IC50 values against different CDKs:
| Kinase | IC50 (µM) |
|---|---|
| CDK1 | 0.25 |
| CDK2 | 0.30 |
| CDK4 | 0.50 |
These values indicate a potent inhibitory effect, suggesting its potential as a therapeutic agent in oncology .
2. VEGFR-2 Inhibition
In addition to its effects on CDKs, the compound has shown inhibition against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis. The inhibition of VEGFR-2 can hinder tumor growth by limiting blood supply to tumors. The IC50 value for VEGFR-2 inhibition is reported to be approximately 0.40 µM , indicating significant anti-angiogenic potential .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study examined the effects of the compound on various cancer cell lines, including breast and prostate cancers. Results indicated that treatment with the compound led to significant apoptosis and reduced proliferation rates compared to control groups.
- In Vivo Efficacy : In animal models, administration of the compound resulted in tumor size reduction and improved survival rates compared to untreated groups. These findings support its potential for further development as an anticancer drug.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with an estimated half-life suitable for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant anticancer properties. Research has shown that the incorporation of a pyrimidine moiety can enhance the selectivity and potency of inhibitors against cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit specific kinases involved in tumor growth, such as c-Jun N-terminal kinase (JNK), which is implicated in various cancer types .
Neurological Disorders
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. For example, modifications of pyrimidine-containing compounds have been explored for their effects on cannabinoid receptors, which are critical in modulating pain and appetite. Some derivatives have demonstrated allosteric modulation of cannabinoid receptor 1 (CB1), suggesting a pathway for developing new treatments for obesity and related metabolic disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine . SAR studies have shown that variations in the substituents on the pyrimidine ring can significantly alter biological activity. For instance, the introduction of halogens or alkyl groups at specific positions has been linked to enhanced binding affinity and selectivity towards target proteins .
Synthesis and Derivative Development
The synthesis of 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves several steps, including the formation of the pyrimidine core and subsequent functionalization to introduce the morpholine and pyrrolidine groups. Researchers continue to explore new synthetic routes to improve yield and reduce costs, which is essential for large-scale production for clinical trials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant inhibition of JNK pathways in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neurological effects | Found that derivatives modulate CB1 receptor activity, leading to reduced food intake in animal models, indicating potential for anti-obesity therapies. |
| Study C | SAR Analysis | Identified key structural features that enhance binding affinity to target kinases, guiding future modifications for improved efficacy. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
A structurally related compound, 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (EP 2 402 347 A1), shares key features with the target molecule:
- A morpholine-thienopyrimidine core instead of morpholine-pyrimidine.
- A methanesulfonyl-piperazine group instead of pyrrolidine-1-carbonyl.
- An aminopyrimidine substituent instead of 5-chloropyrimidine.
Key Differences and Implications :
The thienopyrimidine core in the patent compound may confer improved π-π stacking interactions with hydrophobic kinase pockets, whereas the 5-chloropyrimidine in the target compound could reduce metabolic degradation due to steric hindrance. The methanesulfonyl-piperazine group in the analogue enhances solubility and may improve pharmacokinetics compared to the pyrrolidine carbonyl group .
Pharmacological and Physicochemical Comparisons
- Binding Affinity: The aminopyrimidine group in the patent compound facilitates hydrogen bonding with kinase active sites (e.g., ATP-binding pockets), while the 5-chloro substituent in the target compound may prioritize hydrophobic interactions.
- Metabolic Stability : The pyrrolidine-1-carbonyl group in the target compound is prone to hydrolysis, whereas the methanesulfonyl group in the analogue resists enzymatic cleavage .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling of 5-chloropyrimidine with morpholine-pyrrolidine precursors, while the patent compound employs Suzuki-Miyaura cross-coupling (e.g., reaction with 2-aminopyrimidine-5-boronic acid pinacol ester) .
Vorbereitungsmethoden
Pyrimidine Ring Formation
The chloropyrimidine core is typically synthesized via condensation reactions or cyclization of precursors such as amidines or β-diketones with chlorinated reagents. A common route involves reacting 2,4,6-trichloropyrimidine with ammonia or amines to introduce amino groups, followed by selective chlorination at the 5-position. For example, phosphorus oxychloride (POCl₃) is widely used for chlorination under reflux conditions (80–100°C), achieving yields of 70–85%.
Table 1: Chlorination Conditions for Pyrimidine Intermediates
Morpholine Ring Construction
The morpholine ring is synthesized via cyclization of ethanolamine derivatives or ring-opening of epoxides . A notable method involves reacting 2-chloroethylamine with ethylene oxide under basic conditions to form the morpholine skeleton. Subsequent functionalization at the 2-position is achieved through nucleophilic substitution or acylation .
Acylation with Pyrrolidine-1-carbonyl
The introduction of the pyrrolidine-1-carbonyl group employs acyl chloride chemistry . For instance, pyrrolidine-1-carbonyl chloride reacts with a morpholine intermediate in the presence of a base like dimethylaminopyridine (DMAP) or cesium carbonate (Cs₂CO₃) . Solvents such as acetonitrile or N-methylpyrrolidone (NMP) are used at 60–90°C, yielding 65–80% of the target compound.
Table 2: Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine-1-carbonyl chloride | DMAP | Acetonitrile | 78 | 75 |
| Cs₂CO₃ | DMF | 90 | 82 |
Detailed Synthetic Procedures
Two-Step Synthesis from 4-Amino-6-chloropyrimidine
A validated route involves:
-
Chlorination : Treating 4-amino-6-hydroxypyrimidine with POCl₃ at 97°C for 7 hours to yield 4-amino-6-chloropyrimidine .
-
Coupling with Morpholine Derivative : Reacting the chloropyrimidine with 2-(morpholin-2-yl)ethanol under Buchwald-Hartwig amination conditions (Pd catalyst, Cs₂CO₃, 90°C).
-
Acylation : Adding pyrrolidine-1-carbonyl chloride in acetonitrile with DMAP to furnish the final product.
Critical Note : The use of cesium carbonate as a base enhances reaction efficiency by deprotonating intermediates, facilitating nucleophilic attack.
One-Pot Multistep Synthesis
Recent advancements describe a one-pot method combining chlorination, coupling, and acylation:
-
Chlorination : POCl₃ (3 equiv) reacts with 4-amino-6-hydroxypyrimidine in 1,2-dichloroethane at 80°C.
-
In Situ Coupling : Direct addition of morpholine-2-carboxylic acid and HATU as a coupling agent.
-
Acylation : Introduction of pyrrolidine-1-carbonyl chloride without intermediate purification.
This approach reduces purification steps and improves overall yield (68% vs. 55% in sequential steps).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for acylation due to their ability to stabilize transition states. For example, reactions in acetonitrile achieve 75% yield compared to 60% in toluene .
Catalysts and Bases
-
DMAP : Accelerates acylation by activating the acyl chloride (yield: 75% in 4 hours).
-
Cs₂CO₃ : Superior to K₂CO₃ in coupling reactions, providing 82% yield due to stronger basicity.
Table 3: Catalyst Performance in Acylation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMAP | 4 | 75 |
| Cs₂CO₃ | 6 | 82 |
Analytical Characterization
The final product is validated via:
Q & A
Q. What are the common synthetic routes for 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the chloropyrimidine group.
- Carbonylative coupling using reagents like triphosgene or carbonyldiimidazole to attach the pyrrolidine-1-carbonyl moiety ().
- Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to link the pyrimidine and morpholine rings ().
Q. Optimization strategies :
- Temperature control : 80–120°C for coupling reactions to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve intermediate solubility ().
- Purification : Column chromatography with hexane/ethyl acetate gradients achieves >95% purity ().
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation ().
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine ring vibrations ().
- X-ray Crystallography : Resolves 3D conformation ().
Q. How does the molecular structure influence its reactivity and interaction with biological targets?
Q. Structural insights :
- Computational studies (e.g., DFT) predict electron-deficient pyrimidine rings enhance electrophilic reactivity ().
Advanced Research Questions
Q. What computational methods are employed to predict binding affinity and selectivity toward biological targets?
- Molecular docking (AutoDock, Glide): Models interactions with kinase domains (e.g., EGFR, PI3K) ().
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories ().
- QSAR models : Relate substituent electronegativity (e.g., Cl vs. F) to IC₅₀ values ().
Example : Docking scores for EGFR show a binding energy of −9.2 kcal/mol, suggesting high affinity ().
Q. How can researchers resolve contradictions in biological activity data across studies?
- Purity validation : Re-characterize batches using HPLC-MS to rule out impurities ().
- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement ().
- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro vs. 5-chloro) to identify substituent-specific effects ().
Case study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in cell line viability protocols ().
Q. What strategies are used to design derivatives with enhanced pharmacological properties?
Q. How do substituents on the pyrimidine or morpholine rings affect pharmacokinetics?
- Pyrimidine substituents : Electron-withdrawing groups (Cl, F) increase metabolic stability but reduce solubility ().
- Morpholine modifications : 2-Carboxylic acid derivatives improve aqueous solubility (logP reduction from 2.8 to 1.5) ().
- Pyrrolidine substitution : Bulky groups (e.g., benzyl) prolong half-life by reducing CYP450 metabolism ().
Q. What experimental approaches validate mechanisms of action in cancer cell lines?
- Gene knockout : CRISPR/Cas9-mediated deletion of target genes (e.g., AKT1) to confirm pathway specificity ().
- Western blotting : Monitor downstream biomarkers (e.g., p-AKT, caspase-3 cleavage) post-treatment ().
- Apoptosis assays : Annexin V/PI staining to quantify cell death ().
Example : 10 μM treatment induces 60% apoptosis in HeLa cells, correlating with caspase-3 activation ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
